molecular formula C7H9NO3 B3368067 (2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid CAS No. 204193-53-3

(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid

Cat. No.: B3368067
CAS No.: 204193-53-3
M. Wt: 155.15 g/mol
InChI Key: RJEIXJLDJPPFTI-JGDUWUCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,4Z)-2-Amino-5-methyl-6-oxohexa-2,4-dienoic acid is a non-canonical amino acid characterized by a conjugated diene backbone (positions 2 and 4) with stereochemical assignments (E,Z), an amino group at position 2, a methyl substituent at position 5, and a ketone group at position 5. This compound is structurally unique due to its combination of functional groups, which may confer specific reactivity and biological activity.

Properties

IUPAC Name

(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5(4-9)2-3-6(8)7(10)11/h2-4H,8H2,1H3,(H,10,11)/b5-2-,6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEIXJLDJPPFTI-JGDUWUCISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=C(C(=O)O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C=C(\C(=O)O)/N)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649460
Record name (2E,4Z)-2-Amino-5-methyl-6-oxohexa-2,4-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204193-53-3
Record name (2E,4Z)-2-Amino-5-methyl-6-oxohexa-2,4-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid typically involves the use of nucleophilic addition reactions. One common method includes the addition of bis(trimethylsilyl)ketene acetals to aryl ynones, which are activated by boron trifluoride diethyl etherate. This reaction is stereoselective and results in the formation of the desired dienoic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organic synthesis and large-scale chemical production can be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid exerts its effects involves interactions with various molecular targets. The amino and keto groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid and related compounds:

Compound Name Key Substituents Functional Groups Biological/Environmental Relevance Reference ID
This compound - Amino (C2)
- Methyl (C5)
- Oxo (C6)
Amino acid, conjugated diene Hypothesized role in peptide synthesis
(2E,4Z)-6-(4-Chlorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid - Hydroxy (C2)
- 4-Chlorophenyl (C6)
- Oxo (C6)
Aromatic ester, conjugated diene Intermediate in pollutant degradation
(2E,4Z)-2-Hydroxyhexa-2,4-dienoic acid - Hydroxy (C2) Conjugated diene, carboxylic acid Microbial metabolite
(2E,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HPZ) - Hydroxy (C2)
- Phenyl (C6)
- Oxo (C6)
Aromatic ester, conjugated diene Synthetic intermediate
(2E,4Z)-2-Formyl-4,5-dihydroxy-6-oxohexa-2,4-dienoic acid (P9) - Formyl (C2)
- Dihydroxy (C4, C5)
- Oxo (C6)
Polyoxygenated conjugated diene Ozonolysis product of phenolic compounds
(2E,4Z)-8-Methylnona-2,4-dienoic acid - Methyl (C8) Fatty acid, conjugated diene Lipid tail in malacidin A (antibiotic peptide)

Detailed Analysis of Structural and Functional Differences

Amino vs. Hydroxy/Formyl Groups at C2 The amino group in the target compound distinguishes it from analogs like (2E,4Z)-2-hydroxyhexa-2,4-dienoic acid or P9 , which feature hydroxyl or formyl groups at C2. This substitution likely enhances nucleophilicity and hydrogen-bonding capacity, making it a candidate for peptide incorporation (e.g., in non-ribosomal peptide synthesis) .

Methyl Substituent at C5 The methyl group at C5 is unique to the target compound.

Oxo Group at C6 The oxo group at C6 is shared with compounds such as (2E,4Z)-6-(4-chlorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid and HPZ . This group facilitates resonance stabilization of the conjugated system and may participate in redox reactions or esterification.

Environmental vs. Biosynthetic Roles While the target compound is hypothesized to function in peptide biosynthesis, analogs like P9 and (2E,4Z)-6-(4-chlorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid are degradation intermediates of environmental pollutants (e.g., bisphenol A) . Their structural similarity highlights the versatility of conjugated dienoic acids in both synthetic and catabolic pathways.

Biological Activity

(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid, also known as 5-methyl-2-amino-6-oxohexa-2,4-dienoic acid, is an organic compound notable for its unique structure that incorporates both amino and keto functional groups. This compound has garnered attention in various fields of biological research due to its potential applications in biochemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H9_9NO3_3, and its InChI representation is:

InChI 1S C7H9NO3 c1 5 4 9 2 3 6 8 7 10 11 h2 4H 8H2 1H3 H 10 11 b5 2 6 3 \text{InChI 1S C7H9NO3 c1 5 4 9 2 3 6 8 7 10 11 h2 4H 8H2 1H3 H 10 11 b5 2 6 3 }

This compound's structural characteristics allow it to participate in various biochemical interactions, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and other molecular interactions. The presence of both amino and keto groups facilitates these interactions, which can modulate various biochemical pathways.

Enzyme Interaction

The compound's structure allows it to act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. Its interaction with enzymes can lead to alterations in metabolic processes, potentially affecting cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

A comparison with related compounds can provide insights into the unique biological activities of this compound:

Compound NameStructure CharacteristicsBiological Activity
(2E,4E)-hexa-2,4-dienoic acidTrans double bonds at positions 2 and 4Food preservative with antimicrobial properties
Ethyl (E,Z)-2,4-decadienoateSimilar dienoic structureUsed in flavors and perfumery; potential antioxidant properties

This table illustrates that while there are similarities among these compounds regarding their structural features, their biological activities can vary significantly based on minor structural differences.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study investigated the cytotoxic effects of hybrid molecules containing oleanolic acid fragments linked to diene acids. The results indicated that specific analogs exhibited high cytotoxicity against several cancer cell lines .
  • Metabolic Pathway Analysis : Research into the metabolic pathways involving similar compounds has shown that they can influence apoptosis through modulation of key signaling pathways. This suggests that this compound may have similar effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid
Reactant of Route 2
(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.